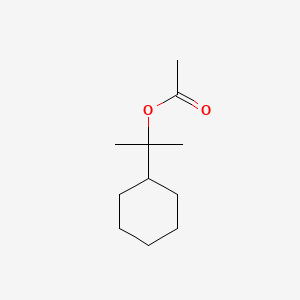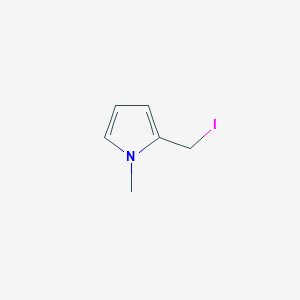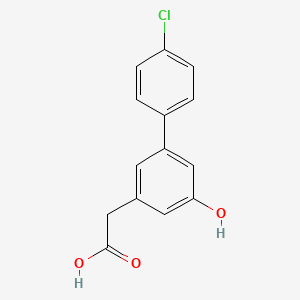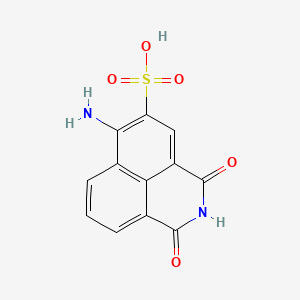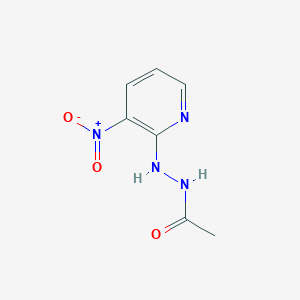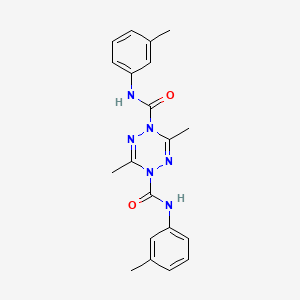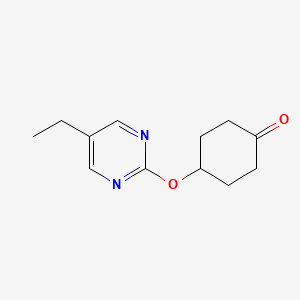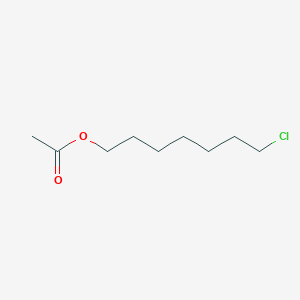
7-Chloroheptyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-1-heptanol acetate is an organic compound with the molecular formula C₉H₁₇ClO₂ and a molecular weight of 192.68 g/mol It is a derivative of heptanol, where the hydroxyl group is acetylated, and a chlorine atom is attached to the seventh carbon atom
Métodos De Preparación
The preparation of 7-chloro-1-heptanol acetate typically involves the reaction of 7-chloro-1-heptanol with acetic anhydride in the presence of a catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general steps are as follows:
- React 7-chloro-1-heptanol with anhydrous acetic acid.
- Separate and purify the reaction mixture to obtain the target product .
Análisis De Reacciones Químicas
7-chloro-1-heptanol acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it back to 7-chloro-1-heptanol.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester bond can be hydrolyzed to yield 7-chloro-1-heptanol and acetic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-chloro-1-heptanol acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-chloro-1-heptanol acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
7-chloro-1-heptanol acetate can be compared with other similar compounds such as:
1-heptanol: A simple alcohol with a hydroxyl group on the first carbon.
7-chloro-1-heptanol: The non-acetylated form of the compound.
Heptanoic acid: The carboxylic acid derivative of heptanol.
The uniqueness of 7-chloro-1-heptanol acetate lies in its combined functional groups, which provide distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C9H17ClO2 |
|---|---|
Peso molecular |
192.68 g/mol |
Nombre IUPAC |
7-chloroheptyl acetate |
InChI |
InChI=1S/C9H17ClO2/c1-9(11)12-8-6-4-2-3-5-7-10/h2-8H2,1H3 |
Clave InChI |
LXRXULXXDBOGAE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


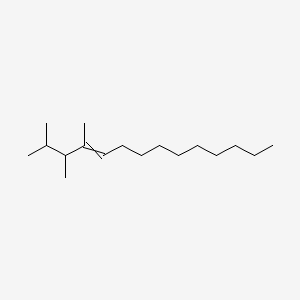
![(6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol](/img/structure/B13951044.png)
![(3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile](/img/structure/B13951046.png)
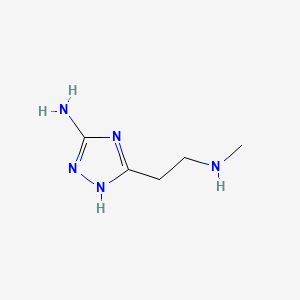
![Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate](/img/structure/B13951066.png)

